REACTION_CXSMILES
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[F:11][C:12]1[CH:18]=[C:17]([I:19])[CH:16]=[CH:15][C:13]=1[NH2:14].[Br:20][C:21]1[CH:22]=[C:23]([C:27](F)=[CH:28][N:29]=1)[C:24]([OH:26])=[O:25]>C1COCC1.CCOC(C)=O>[Br:20][C:21]1[CH:22]=[C:23]([C:27]([NH:14][C:13]2[CH:15]=[CH:16][C:17]([I:19])=[CH:18][C:12]=2[F:11])=[CH:28][N:29]=1)[C:24]([OH:26])=[O:25] |f:0.1|
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Name
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Quantity
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11.9 mL
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Type
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reactant
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Smiles
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C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
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Name
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|
Quantity
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1.4 g
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Type
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reactant
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Smiles
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FC1=C(N)C=CC(=C1)I
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Name
|
|
Quantity
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5.45 mL
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Type
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reactant
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Smiles
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C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=O)O)C(=CN1)F
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Name
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Quantity
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5 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
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Quantity
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300 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The pale green colored solution was stirred for 1½ h at −78° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The dark colored homogeneous mixture was warmed to room temperature
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Type
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STIRRING
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Details
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stirred overnight
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Duration
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8 (± 8) h
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Type
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WASH
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Details
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Then, it washed with dilute HCl solution (20 ml), H2O (20 ml)
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
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purified on Flashmaster II
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Name
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Type
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product
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Smiles
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BrC=1C=C(C(=O)O)C(=CN1)NC1=C(C=C(C=C1)I)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |